1-(chloromethyl)-5-ethyl-3-(thiophen-3-yl)-1H-pyrazole
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Overview
Description
1-(chloromethyl)-5-ethyl-3-(thiophen-3-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C10H11ClN2S and its molecular weight is 226.73 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that thiophene-based analogs, which include this compound, have been of interest to scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene nucleus containing compounds show various activities . For example, some compounds act as anti-inflammatory agents, while others work as serotonin antagonists
Biochemical Pathways
It is known that thiophene-based compounds can affect various biochemical pathways . For example, some compounds have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Pharmacokinetics
It is known that there is an urgent need to design effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties .
Result of Action
It is known that thiophene nucleus containing compounds show various activities . For example, some compounds act as anti-inflammatory agents, while others work as serotonin antagonists .
Action Environment
It is known that the demand for new materials and new medicines encourages searches for new methods as well as to improve the existing ones, for example, cheaper and environmentally friendly but still effective and selective reaction procedures are required .
Biological Activity
1-(Chloromethyl)-5-ethyl-3-(thiophen-3-yl)-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a chloromethyl group, an ethyl substituent, and a thiophene ring. Its molecular formula is C10H11ClN2S with a molecular weight of approximately 226.73 g/mol. The presence of the thiophene moiety enhances its electronic properties, making it a valuable candidate for various biological applications.
Synthesis
The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions facilitated by the chloromethyl group. This allows for the introduction of various nucleophiles, which can lead to derivatives with enhanced biological activity. The following table summarizes some common synthetic routes:
Synthesis Route | Description |
---|---|
Nucleophilic Substitution | Chloromethyl group reacts with nucleophiles to form new derivatives. |
Cycloaddition Reactions | Pyrazole ring can participate in cycloaddition to yield complex structures. |
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, related compounds have demonstrated Minimum Inhibitory Concentrations (MICs) as low as 50 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The chloromethyl group in this compound allows for covalent bonding with nucleophilic sites on enzymes, leading to their inhibition. This mechanism has been particularly noted in enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders .
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives:
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives against pathogenic bacteria and fungi. The findings indicated that certain derivatives exhibited superior activity compared to standard antibiotics like Ampicillin .
- Anticancer Evaluation : Another investigation focused on the anticancer properties of thiophene-substituted pyrazoles. The results showed that these compounds could effectively inhibit tumor growth in vitro and in vivo models .
Properties
IUPAC Name |
1-(chloromethyl)-5-ethyl-3-thiophen-3-ylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S/c1-2-9-5-10(12-13(9)7-11)8-3-4-14-6-8/h3-6H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIXRHFSABOUBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCl)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.